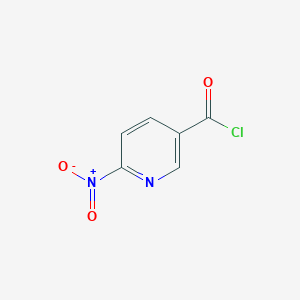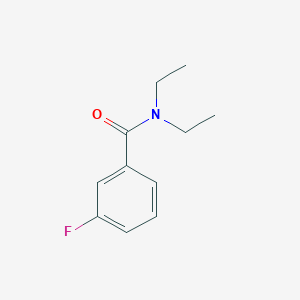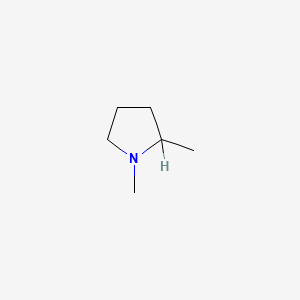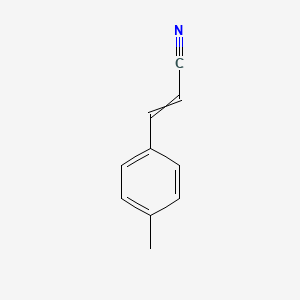
3-(4-Methylphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C₁₀H₉N. It is characterized by a phenyl ring substituted with a methyl group at the para position and a nitrile group attached to a prop-2-ene chain. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)prop-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 3-(4-Methylphenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methylphenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)prop-2-ynenitrile: Similar structure but with a triple bond instead of a double bond.
4-Methylcinnamic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-Methylphenyl)prop-2-enenitrile is unique due to its specific combination of a phenyl ring, a methyl group, and a nitrile group attached to a prop-2-ene chain
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,1H3 |
InChI Key |
WHECQDVQLPVCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


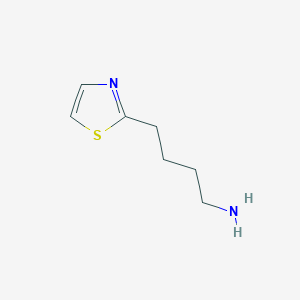
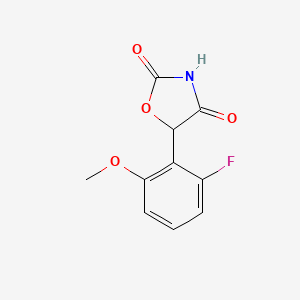
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8783086.png)
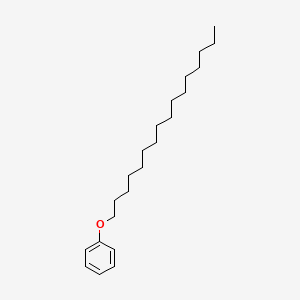

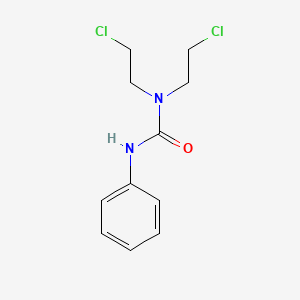
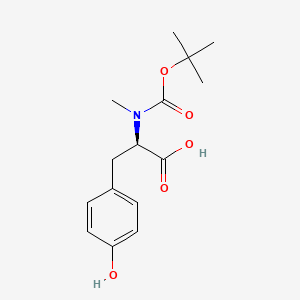



![Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8783169.png)
